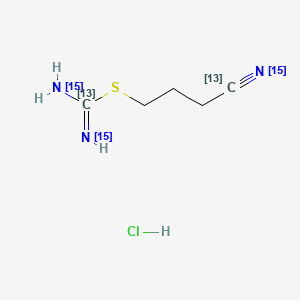

Kevetrin (hydrochloride)-13C2,15N3

説明

BenchChem offers high-quality Kevetrin (hydrochloride)-13C2,15N3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kevetrin (hydrochloride)-13C2,15N3 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H10ClN3S |

|---|---|

分子量 |

184.64 g/mol |

IUPAC名 |

3-((15N)azanylidyne(113C)methyl)propyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H/i3+1,5+1,6+1,7+1,8+1; |

InChIキー |

NCXJZJFDQMKRKM-CBWHUSCUSA-N |

異性体SMILES |

C(C[13C]#[15N])CS[13C](=[15NH])[15NH2].Cl |

正規SMILES |

C(CC#N)CSC(=N)N.Cl |

製品の起源 |

United States |

Kevetrin hydrochloride-13C2,15N3 chemical structure and properties

This guide provides an in-depth technical analysis of Kevetrin hydrochloride and its stable isotope-labeled analog, Kevetrin-13C2,15N3. It is designed for researchers utilizing this compound in pharmacokinetic (PK) profiling, metabolic flux analysis, and mechanistic oncology studies.

Structural Analysis, Properties, and Bioanalytical Applications[1]

Executive Summary

Kevetrin hydrochloride (thioureidobutyronitrile HCl) is a small-molecule p53 modulator that induces apoptosis in both wild-type and mutant p53 cancer cell lines. Unlike traditional cytotoxic agents, it functions by stabilizing p53 via the disruption of MDM2-mediated degradation.

The stable isotope-labeled analog, Kevetrin-13C2,15N3 , serves as a critical Internal Standard (IS) for quantitative LC-MS/MS bioanalysis. Its +5 Da mass shift eliminates cross-signal interference while maintaining identical chromatographic behavior to the parent drug, ensuring precise quantification in complex biological matrices (plasma, urine, tumor homogenate).

Part 1: Chemical Identity & Structural Analysis

1.1 Parent Compound: Kevetrin Hydrochloride

-

IUPAC Name: S-(3-cyanopropyl)isothiourea hydrochloride

-

Common Name: Kevetrin HCl; Thioureidobutyronitrile HCl

-

CAS Number: 66592-89-0

-

Molecular Formula:

-

Molecular Weight: 179.67 g/mol (Salt); 143.21 g/mol (Free Base)

-

SMILES: NC(SCCCC#N)=N.[H]Cl

1.2 Labeled Analog: Kevetrin-13C2,15N3

This isotopologue incorporates five stable heavy isotopes, providing a mass shift of +5 Daltons. The labeling is strategically placed on the isothiourea core and the nitrile terminus to prevent metabolic loss of the label during primary hydrolysis.

-

Chemical Name: Kevetrin-(4-isothioureido-13C,15N2-butyronitrile-13C,15N) hydrochloride

-

Molecular Formula:

-

Exact Mass Shift: +5.004 Da (Theoretical)

-

Isotopic Purity: Typically

atom

1.3 Structural Visualization

The following diagram illustrates the chemical structure, highlighting the specific positions of the heavy isotopes (Red nodes indicate

Part 2: Physicochemical Properties

Understanding the physicochemical difference between the light and heavy forms is vital for method development. While chemically equivalent, the mass difference allows for mass spectrometric resolution.

| Property | Kevetrin HCl (Light) | Kevetrin-13C2,15N3 (Heavy IS) |

| Monoisotopic Mass (Cation) | 144.06 Da ( | 149.06 Da ( |

| Solubility (Water) | ~36 mg/mL | ~36 mg/mL |

| Solubility (DMSO) | ~36 mg/mL | ~36 mg/mL |

| LogP | ~0.5 (Hydrophilic) | ~0.5 |

| pKa | ~9.5 (Isothiourea basicity) | ~9.5 |

| Storage | -20°C, Desiccated | -20°C, Desiccated |

| Hygroscopicity | Moderate | Moderate |

Expert Insight: The high polarity (low LogP) of Kevetrin presents a challenge for standard C18 Reverse Phase Chromatography. Retention may be poor without ion-pairing agents or high aqueous stability columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is often the preferred mode for this class of isothiourea compounds.

Part 3: Mechanism of Action (Parent Drug)

Kevetrin acts as a p53 activator. In many tumors, wild-type p53 is inactivated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Kevetrin induces phosphorylation of p53 at Ser15, preventing MDM2 binding.

[2][3]

Part 4: Bioanalytical Applications & Protocols

The primary application of Kevetrin-13C2,15N3 is as an Internal Standard (IS) for LC-MS/MS assays.

4.1 Why 13C/15N instead of Deuterium?

-

No Isotope Effect: Deuterium (

) can slightly alter retention time (chromatographic isotope effect), causing the IS to elute separately from the analyte. This negates the benefit of the IS in correcting for matrix effects (ion suppression/enhancement) at the specific elution time. -

Stability: Deuterium on exchangeable positions (like the

in isothiourea) can exchange with solvent protons (

4.2 Experimental Protocol: LC-MS/MS Quantification in Plasma

Objective: Quantify Kevetrin in murine plasma (10 - 5000 ng/mL).

Materials:

-

Analyte: Kevetrin HCl.

-

IS: Kevetrin-13C2,15N3 HCl.

-

Matrix: Plasma (K2EDTA).[1]

Step 1: Stock Solution Preparation

-

Master Stock (IS): Dissolve 1 mg Kevetrin-13C2,15N3 in 1 mL DMSO (Concentration: 1 mg/mL).

-

Working IS Solution: Dilute Master Stock into 50% Methanol/Water to achieve 500 ng/mL. Note: Prepare fresh weekly.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of Working IS Solution (500 ng/mL).

-

Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an LC vial containing 100 µL of water (dilution prevents peak distortion on early eluting polar compounds).

Step 3: LC-MS/MS Parameters [2][3][4]

-

HPLC System: Agilent 1290 or equivalent.

-

Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) OR Waters XBridge Amide. Rationale: C18 may not retain this polar salt sufficiently.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5][1][3]

-

Gradient:

-

0-1 min: 95% B (High organic for HILIC retention)

-

1-4 min: 95% B -> 50% B

-

4-5 min: 50% B

-

5.1 min: 95% B (Re-equilibration)

-

-

Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+).

-

Source: ESI Positive (

).[3]

MRM Transitions (Representative):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Kevetrin (Light) | 144.1 ( | 102.1 (Loss of Cyanopropyl) | 20 | Quantifier |

| Kevetrin (Light) | 144.1 | 76.0 (Thiourea core) | 35 | Qualifier |

| Kevetrin-13C2,15N3 | 149.1 ( | 106.1 (Labeled Fragment) | 20 | IS Quantifier |

Note: Exact transitions should be optimized via Product Ion Scan on the specific instrument.

References

-

Kumar, A. et al. (2013). Kevetrin: A novel activator of tumor suppressor p53. American Association for Cancer Research (AACR). Link

-

Mellert, H. et al. (2011). Small molecule activators of p53 for cancer therapy. Journal of Clinical Oncology. Link

-

Sigma-Aldrich. Kevetrin-(4-isothioureido-13C,15N2-butyronitrile-13C,15N) hydrochloride Product Datasheet. Product No. 903507. Link

-

FDA Clinical Trials. Study of Kevetrin in Patients With Advanced Solid Tumors. NCT01664000. Link

-

Choudhury, S. et al. (2020).[6] Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells. Oncology Reports. Link

Sources

- 1. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Liquid chromatography-tandem mass spectrometry for the quantification of ripretinib and its metabolites DP-5439 in human plasma [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

Technical Guide: Isotopic Enrichment & Application of Kevetrin-13C2,15N3 Standards

The following technical guide details the isotopic enrichment specifications, structural architecture, and bioanalytical application of Kevetrin-13C2,15N3 , the stable isotope-labeled internal standard (SIL-IS) for the p53-activating drug candidate Kevetrin (thioureidobutyronitrile).

Executive Summary

In the pharmacokinetic (PK) profiling of Kevetrin (4-isothioureidobutyronitrile), the use of a high-purity stable isotope-labeled internal standard is non-negotiable for regulatory-grade bioanalysis. Kevetrin-13C2,15N3 serves as the definitive reference standard, providing a +5 Da mass shift relative to the analyte.

This guide defines the critical isotopic enrichment levels (Atom % Excess) required to prevent "isotopic crosstalk"—a phenomenon where the internal standard contributes signal to the analyte channel, artificially inflating quantification at the Lower Limit of Quantitation (LLOQ).

Chemical Architecture & Label Topology

Analyte vs. Standard

Kevetrin is a small molecule thiourea derivative. The 13C2,15N3 modification is strategically engineered to ensure the labels are retained in the specific fragment ions monitored during LC-MS/MS (SRM/MRM) analysis.

| Feature | Kevetrin (Analyte) | Kevetrin-13C2,15N3 (SIL-IS) |

| IUPAC Name | S-(3-cyanopropyl)isothiourea HCl | S-(3-cyanopropyl)isothiourea-13C2,15N3 HCl |

| Formula (Salt) | C5H10ClN3S | C313C2 H10Cl15N3 S |

| Monoisotopic Mass (Cation) | 144.06 Da | 149.07 Da (+5 Da shift) |

| Label Positions | Natural Abundance | Thiourea Block: 13C, 15N2Nitrile Block: 13C, 15N |

Structural Logic

The synthesis typically utilizes [13C,15N]-thiourea and [13C,15N]-cyanide precursors. This ensures that both functional ends of the molecule—the isothiourea head and the nitrile tail—carry heavy isotopes. This "dual-end" labeling protects against metabolic cleavage rendering the standard indistinguishable from the analyte in certain fragmentations.

Isotopic Enrichment Specifications

The "98% Rule"

For Kevetrin-13C2,15N3, the industry standard for isotopic enrichment is ≥98 atom % 13C and ≥98 atom % 15N .

Why this matters: In a mass spectrometer, an internal standard is not a single mass but an isotopic distribution. If the enrichment is low (e.g., 90%), a significant fraction of the SIL-IS molecules will lack one or more heavy atoms.

-

M+5 (Target): Fully labeled.

-

M+0 (Unlabeled Impurity): If the synthesis fails to incorporate labels, this fraction has the exact same mass as the drug Kevetrin.

Calculating the "Cross-Talk" Risk

The primary risk in bioanalysis is the Contribution of IS to Analyte (M+0) . Even a 0.5% presence of unlabeled Kevetrin within the Kevetrin-13C2,15N3 standard can cause a >20% error when measuring low-concentration patient samples.

Table 1: Theoretical Impact of Enrichment on LLOQ Accuracy

| Isotopic Enrichment (Average) | % Unlabeled (M+0) Impurity | Analytical Consequence |

| ≥ 99.0% | < 0.01% | Ideal. Negligible background. Allows sub-ng/mL LLOQ. |

| ≥ 98.0% | < 0.1% | Standard Grade. Acceptable for most clinical PK assays. |

| < 95.0% | > 1.0% | Critical Failure. The IS will generate a "ghost peak" in blank samples, causing assay failure during validation. |

Bioanalytical Application (LC-MS/MS)

Mass Transitions (MRM)

The +5 Da shift allows for clean separation of the analyte and standard in the mass analyzer (Q1 and Q3).

-

Analyte (Kevetrin):

-

Precursor: 144.1

-

Product: 102.1

(Loss of Cyanopropyl group / Thiourea fragment)

-

-

Standard (Kevetrin-13C2,15N3):

-

Precursor: 149.1

-

Product: 107.1

(Retains 13C/15N labels in the fragment)

-

Note: The exact product ion depends on the fragmentation pathway; however, the +5 Da shift is typically conserved in the primary thiourea fragment ion.

Workflow Diagram

The following diagram illustrates the critical control points where isotopic enrichment directly impacts data integrity.

Figure 1: Quality control workflow ensuring isotopic purity prevents analytical bias.

Experimental Protocols

Protocol: Isotopic Contribution Test ("Zero-Blank")

Before validating any method, you must experimentally verify that your Kevetrin-13C2,15N3 lot does not interfere with the analyte.

Objective: Quantify the signal area of Kevetrin (M+0) present in a pure sample of Kevetrin-13C2,15N3.

Steps:

-

Preparation: Prepare a "High IS" solution at the working concentration used in the assay (e.g., 500 ng/mL in 50:50 Methanol:Water).

-

Blank Matrix: Extract a double blank plasma sample (no drug, no IS).

-

Zero Sample: Extract a blank plasma sample spiked only with the Kevetrin-13C2,15N3 IS.

-

LLOQ Sample: Extract a plasma sample spiked with Kevetrin (Analyte) at the Lower Limit of Quantitation (e.g., 1 ng/mL) and the IS.

-

Analysis: Inject all samples (n=3) on LC-MS/MS monitoring the Analyte transition (144.1 -> 102.1).

-

Calculation:

Acceptance Criteria:

-

The interference in the Zero Sample must be ≤ 20% of the LLOQ response (FDA/EMA Bioanalytical Guidelines).

-

If >20%, the isotopic enrichment of the standard is insufficient, or the IS concentration is too high.

Storage & Stability[6]

-

State: Kevetrin-13C2,15N3 is hygroscopic (HCl salt).

-

Storage: -20°C or -80°C, desiccated.

-

Solution Stability: Stable isotope standards generally mimic the stability of the analyte. However, avoid repeated freeze-thaw cycles which can induce degradation, potentially forming breakdown products that might interfere isobarically.

References

-

MacCoss, M. J., et al. (2005).[1] Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry. Retrieved from [Link]

-

US EPA. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

Cellceutix (Plus Therapeutics). (2015).[2] Kevetrin: Mechanism of Action and p53 Activation. Cancer Biology & Therapy. Retrieved from [Link]

Sources

The Gold Standard in Bioanalysis: A Technical Guide to Kevetrin and Its Stable Isotope-Labeled Internal Standard, Kevetrin-13C2,15N3

Introduction: The Pursuit of Precision in Pharmacokinetic and Pharmacodynamic Studies

In the landscape of modern drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This is particularly true for novel small molecule entities like Kevetrin, a p53 activator with significant potential in oncology.[1][2] This technical guide provides an in-depth exploration of the bioanalytical strategies for Kevetrin, focusing on the critical role of its stable isotope-labeled internal standard, Kevetrin-13C2,15N3, in achieving the highest levels of accuracy and precision in pharmacokinetic (PK) and pharmacodynamic (PD) assessments.

Kevetrin, chemically known as thioureidobutyronitrile, is an investigational drug that has been evaluated in clinical trials for advanced solid tumors, including platinum-resistant ovarian cancer.[3][4] Its mechanism of action involves the activation of the tumor suppressor protein p53, which can induce apoptosis in cancer cells.[5][6][7] To fully characterize its behavior in vivo—how it is absorbed, distributed, metabolized, and excreted (ADME)—a robust and reliable bioanalytical method is essential. This is where the principles of isotope dilution mass spectrometry come into play, a technique considered the gold standard in quantitative bioanalysis.[8][9][10]

The Imperative for an Ideal Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[11][12][13] However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[11] To correct for these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow.[14][15]

An ideal internal standard should mimic the analyte of interest as closely as possible in terms of its physicochemical properties, extraction recovery, and ionization efficiency.[16][17] This is why stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the superior choice for quantitative bioanalysis.[16][18] A SIL-IS is a version of the drug molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[][]

Kevetrin vs. Kevetrin-13C2,15N3: A Tale of Two Isotopes

Kevetrin-13C2,15N3 is the stable isotope-labeled counterpart to Kevetrin, specifically designed for use as an internal standard. The key difference between the two lies in their isotopic composition, which results in a difference in their molecular weights.

| Property | Kevetrin | Kevetrin-13C2,15N3 |

| Molecular Formula | C₅H₉N₃S | ¹³C₂C₃H₉¹⁵N₃S |

| Monoisotopic Mass | 143.0517 g/mol | 148.0598 g/mol |

| Chemical Structure | Identical | Identical |

| Physicochemical Properties | Identical | Identical |

| Chromatographic Behavior | Co-eluting | Co-eluting |

The incorporation of two ¹³C atoms and three ¹⁵N atoms in Kevetrin-13C2,15N3 results in a mass increase of approximately 5 Daltons. This mass difference is crucial for differentiating the analyte from the internal standard in the mass spectrometer, while their identical chemical structures ensure they behave virtually identically during sample preparation and chromatographic separation.[18]

Caption: Structural similarity of Kevetrin and its labeled counterpart.

The Principle of Isotope Dilution Mass Spectrometry

The use of Kevetrin-13C2,15N3 in bioanalysis is based on the principle of isotope dilution mass spectrometry (IDMS).[9][21][22] This method involves adding a known amount of the isotopically labeled internal standard (Kevetrin-13C2,15N3) to an unknown quantity of the analyte (Kevetrin) in the biological sample. After sample processing and analysis by LC-MS/MS, the ratio of the instrument response of the analyte to the internal standard is measured. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to the response ratios of calibration standards with known concentrations.

Because the analyte and the internal standard are chemically identical, any loss of material during sample preparation or any fluctuation in instrument response will affect both compounds equally. This ratiometric measurement provides a highly accurate and precise determination of the analyte concentration, effectively canceling out most sources of analytical variability.[23]

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: A Step-by-Step Guide to Kevetrin Bioanalysis

The following is a representative protocol for the quantification of Kevetrin in human plasma using LC-MS/MS with Kevetrin-13C2,15N3 as the internal standard. This protocol is intended as a guide and should be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).[11]

1. Materials and Reagents:

-

Kevetrin reference standard

-

Kevetrin-13C2,15N3 internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Kevetrin and Kevetrin-13C2,15N3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of Kevetrin working solutions by serial dilution of the stock solution to create calibration standards.

-

Prepare a working solution of Kevetrin-13C2,15N3 at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

-

Add 10 µL of the Kevetrin-13C2,15N3 working solution to each well.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic content to elute Kevetrin.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Kevetrin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined empirically).

-

Kevetrin-13C2,15N3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined empirically, shifted by +5 Da from Kevetrin).

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both Kevetrin and Kevetrin-13C2,15N3 for each sample.

-

Calculate the peak area ratio of Kevetrin to Kevetrin-13C2,15N3.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Kevetrin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: Ensuring Data Integrity in Drug Development

The use of a stable isotope-labeled internal standard like Kevetrin-13C2,15N3 is not merely a matter of best practice; it is a fundamental requirement for generating high-quality, reliable bioanalytical data that can withstand the scrutiny of regulatory agencies.[17] By providing a robust and accurate method for the quantification of Kevetrin in biological matrices, the principles and protocols outlined in this guide empower researchers and drug development professionals to make informed decisions throughout the clinical development of this promising anti-cancer agent. The superior performance of SIL-ISs in mitigating analytical variability ensures the integrity of pharmacokinetic and pharmacodynamic data, ultimately contributing to the successful and efficient development of new and effective therapies.

References

-

Seton Hall University. (2015, January 17). Kevetrin – p53 Inducer by Cellceutix | Cancer Biology. Retrieved from [Link]

-

Cellceutix. (n.d.). Kevetrin. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer. Retrieved from [Link]

-

American Association for Cancer Research. (2012, April 15). Abstract 2874: Kevetrin targets both MDM2-p53 and Rb-E2F pathways in tumor suppression. Cancer Research. Retrieved from [Link]

-

American Association for Cancer Research. (2011, April 15). Abstract 4470: Kevetrin™, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis in a human cancer cell line. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

Bio-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

Britannica. (2026, February 20). Isotope dilution. Retrieved from [Link]

-

Penn State University. (2025, June 23). Kevetrin Analog with Greater Potency in Cancer Treatment. PSU Flintbox. Retrieved from [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]

-

BioSpace. (2012, June 26). Cellceutix Novel Anti-Cancer Drug Kevetrin(TM) Receives IRB and SRC Approvals for Clinical Trials at Harvard's Dana-Farber Cancer Institute. Retrieved from [Link]

-

FirstWord Pharma. (2017, September 14). Innovation Pharmaceuticals Opens New Clinical Site for Novel p53 Drug Candidate in Phase 2 Ovarian Cancer Trial. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

American Association for Cancer Research. (2017, July 1). Abstract 3221: Kevetrin induces p53-dependent and independent cell cycle arrest and apoptosis in ovarian cancer cell lines representing heterogeneous histologies. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). 2H 13C 15N Labeled Compounds. Isotope Science. Retrieved from [Link]

-

IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

-

ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

-

ResearchGate. (2010, March 31). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]

-

Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

-

Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

PubMed Central. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Kevetrin induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells. Retrieved from [Link]

Sources

- 1. cellceutix.com [cellceutix.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Cellceutix Novel Anti-Cancer Drug Kevetrin(TM) Receives IRB and SRC Approvals for Clinical Trials at Harvard's Dana-Farber Cancer Institute - BioSpace [biospace.com]

- 5. Kevetrin – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Kevetrin induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 11. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

- 12. labs.iqvia.com [labs.iqvia.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. fda.gov [fda.gov]

- 15. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. osti.gov [osti.gov]

- 22. repository.up.ac.za [repository.up.ac.za]

- 23. researchgate.net [researchgate.net]

Harnessing Labeled Kevetrin to Elucidate the Mechanisms of Thiouronium Derivatives in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The reactivation of the p53 tumor suppressor protein represents a promising therapeutic strategy in oncology. Kevetrin, a clinical-stage small molecule, activates p53-dependent and independent apoptosis pathways, showing potential in various cancer models.[1][2][3] Thiouronium derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antitumor effects.[4][5][6] This guide outlines a comprehensive framework for utilizing labeled Kevetrin as an investigative tool to explore the intricate interactions and mechanisms of action of novel thiouronium derivatives. By employing isotopically labeled Kevetrin, researchers can meticulously track its absorption, distribution, metabolism, and excretion (ADME), and importantly, elucidate how co-administered thiouronium compounds modulate these processes and influence target engagement.[7][8][9] This document provides the scientific rationale, detailed experimental protocols, and data interpretation strategies to empower researchers in this innovative area of drug discovery.

Introduction: The Scientific Imperative

The tumor suppressor p53 is a linchpin in cellular defense against oncogenic transformation, orchestrating cell cycle arrest, DNA repair, and apoptosis.[10][11] Its pathway is disrupted in a majority of human cancers, making its reactivation a focal point of therapeutic development.[11][12] Kevetrin, a thioureidobutyronitrile, has been shown to activate p53, induce phosphorylation of p53 at serine 15, which reduces its interaction with its negative regulator MDM2, and trigger apoptosis through both transcription-dependent and independent mechanisms.[1][13]

Thiouronium derivatives, characterized by the isothiouronium moiety, have demonstrated significant antitumor activity, in some cases by inducing cell cycle arrest and apoptosis.[4][14] The convergence of the biological activities of Kevetrin and certain thiouronium compounds presents a compelling rationale for investigating their potential synergistic or interactive effects. A critical challenge in co-administration studies is deciphering the precise molecular interplay between the agents. Labeled compounds are invaluable tools in these investigations, providing quantitative insights into pharmacokinetics, target engagement, and drug-drug interactions.[7][9][15]

This guide details the strategic application of labeled Kevetrin to dissect the mechanisms of action of promising thiouronium derivatives. The primary objectives of this approach are:

-

To quantify the influence of a thiouronium derivative on the ADME profile of Kevetrin.

-

To determine if a thiouronium derivative modulates the binding of Kevetrin to its cellular targets.

-

To elucidate the combined effects on downstream p53 signaling pathways.

The Strategic Role of Radiolabeling in Mechanistic Studies

Radiolabeled compounds are powerful investigative tools in drug discovery, enabling precise tracking and quantification of a molecule's fate in complex biological systems.[8] The choice of isotope is critical and depends on the specific experimental goals.

-

Tritium (³H): Often easier to incorporate into a molecule than ¹⁴C, making it suitable for early-stage in vitro assays such as receptor binding and cellular uptake studies.[7][8]

-

Carbon-14 (¹⁴C): Generally more challenging to synthesize but offers greater stability, making it the gold standard for in vivo ADME, mass balance, and quantitative whole-body autoradiography (QWBA) studies.[7][8]

The synthesis of labeled Kevetrin must be meticulously planned to ensure the label is stable and does not alter the compound's biological activity.

Table 1: Comparison of Radioisotopes for Labeling Kevetrin

| Feature | Tritium (³H) | Carbon-14 (¹⁴C) |

| Half-life | 12.3 years | 5,730 years |

| Emission | Low-energy beta | Low-energy beta |

| Detection | Liquid Scintillation Counting | Liquid Scintillation Counting, AMS |

| Synthesis | Generally less complex | Often requires multi-step synthesis |

| Primary Use | In vitro assays, early PK | In vivo ADME, QWBA, mass balance |

Experimental Design: A Step-by-Step Approach

A phased experimental approach, beginning with in vitro characterization and progressing to in vivo models, is essential for a comprehensive investigation.

Diagram: Experimental Workflow

Caption: Phased experimental workflow for investigating thiouronium derivatives using labeled Kevetrin.

Detailed Experimental Protocols

Synthesis of Labeled Kevetrin

The synthesis of radiolabeled Kevetrin is a critical first step. A novel method for labeling with tritium involves an iron-based catalyst that can selectively replace hydrogen atoms in a single step, offering a significant advantage over older techniques.[16] For ¹⁴C labeling, a custom synthesis based on the known structure of Kevetrin (4-Isothioureidobutyronitrile) would be required, likely starting from a ¹⁴C-labeled precursor.

Protocol 1: Conceptual Synthesis of [³H]-Kevetrin

-

Precursor Preparation: Synthesize or procure the non-labeled Kevetrin precursor.

-

Catalyst Preparation: Prepare the iron-based catalyst as described in relevant literature.[16]

-

Labeling Reaction: In a controlled environment (glovebox), dissolve the Kevetrin precursor in a suitable solvent. Add the iron catalyst and introduce tritium gas (T₂).

-

Reaction Monitoring: Monitor the reaction progress using techniques like HPLC to determine the incorporation of tritium.

-

Purification: Upon completion, quench the reaction and purify the [³H]-Kevetrin using preparative HPLC.

-

Quality Control: Determine the radiochemical purity and specific activity of the final product using liquid scintillation counting and analytical HPLC.

In Vitro Studies

Protocol 2: Competitive Binding Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., with wild-type p53) to 80-90% confluency.

-

Cell Lysate Preparation: Prepare cell lysates containing the target protein(s).

-

Assay Setup: In a multi-well plate, add a constant concentration of [³H]-Kevetrin to each well containing the cell lysate.

-

Competitive Titration: Add increasing concentrations of the unlabeled thiouronium derivative to the wells.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separation: Separate the bound from unbound [³H]-Kevetrin using a suitable method (e.g., filtration).

-

Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the concentration of the thiouronium derivative to determine the IC₅₀ value.

Protocol 3: Downstream p53 Pathway Analysis

-

Cell Treatment: Treat cancer cells with Kevetrin, the thiouronium derivative, or a combination of both for a specified time.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Perform Western blot analysis to assess the expression and phosphorylation status of key proteins in the p53 pathway, such as p53, p-p53 (Ser15), MDM2, p21, and PUMA.[1][13]

-

Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of p53 target genes.[13]

Diagram: Kevetrin's Mechanism of Action on the p53 Pathway

Caption: Simplified schematic of Kevetrin's impact on the p53 signaling pathway.

In Vivo Studies

Protocol 4: Pharmacokinetic (PK) Study

-

Animal Model: Utilize an appropriate animal model (e.g., mice bearing tumor xenografts).

-

Dosing: Administer [¹⁴C]-Kevetrin alone or in combination with the thiouronium derivative via the intended clinical route.

-

Sample Collection: Collect blood samples at predetermined time points.

-

Sample Processing: Process blood samples to separate plasma.

-

Radioactivity Measurement: Quantify the total radioactivity in plasma samples using liquid scintillation counting.

-

PK Analysis: Use pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 5: Quantitative Whole-Body Autoradiography (QWBA)

-

Dosing: Administer [¹⁴C]-Kevetrin to tumor-bearing animals, with or without the thiouronium derivative.

-

Tissue Collection: At various time points, euthanize the animals and freeze the carcasses.

-

Sectioning: Obtain thin whole-body sections using a cryomicrotome.

-

Imaging: Expose the sections to a phosphor imaging plate.

-

Image Analysis: Scan the plate and quantify the radioactivity in different tissues and the tumor.[9][17]

-

Data Interpretation: Compare the tissue distribution profiles between the groups to assess the impact of the thiouronium derivative.

Data Interpretation and Trustworthiness

The interpretation of data from labeled compound studies requires careful consideration of potential pitfalls. The self-validating system of these protocols relies on:

-

Purity of Labeled Compound: Ensuring the radiochemical purity of the labeled Kevetrin is paramount to avoid misleading results.

-

Isotope Effect: Verifying that the isotopic label does not alter the compound's biological activity.

-

Appropriate Controls: Including vehicle controls, single-agent controls, and positive controls in all experiments.

-

Statistical Rigor: Applying appropriate statistical analyses to determine the significance of observed differences.

Any alteration in the biodistribution or pharmacokinetics of a radiopharmaceutical by another drug is a significant finding.[18][19][20] A statistically significant increase in the tumor-to-blood ratio of [¹⁴C]-Kevetrin when co-administered with a thiouronium derivative, for instance, would strongly suggest a beneficial interaction warranting further investigation.

Conclusion

The strategic use of labeled Kevetrin provides a powerful and quantitative approach to investigate the complex biological effects of novel thiouronium derivatives. This technical guide offers a robust framework for researchers to design and execute experiments that can elucidate mechanisms of action, identify potential synergistic interactions, and ultimately accelerate the development of more effective cancer therapies. The insights gained from these studies will be critical for making informed decisions in the drug development pipeline and for understanding the fundamental biology of the p53 pathway.[17][21]

References

-

Seton Hall University. (2015). Kevetrin – p53 Inducer by Cellceutix | Cancer Biology. Available at: [Link]

-

ResearchGate. (n.d.). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Available at: [Link]

-

Spandidos Publications. (n.d.). Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells. Available at: [Link]

-

QPS. (n.d.). Non-clinical ADME With Radiolabelled Compounds. Available at: [Link]

-

AACR Journals. (2012). Abstract 2874: Kevetrin targets both MDM2-p53 and Rb-E2F pathways in tumor suppression. Cancer Research. Available at: [Link]

-

AACR Journals. (2011). Abstract 4470: Kevetrin™, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis in a human cancer cell line. Available at: [Link]

-

PubMed. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Available at: [Link]

-

Pharmaron. (n.d.). Non-clinical ADME With Radiolabelled Compounds. Available at: [Link]

-

SciELO. (n.d.). Radiopharmaceutical Drug Interactions. Available at: [Link]

-

PMC. (n.d.). Introduction: Use of Radioactive Compounds in Drug Discovery and Development. Available at: [Link]

-

He, C., et al. (2020). Comprehensive bioinformatics analysis of the TP53 signaling pathway in Wilms' tumor. Annals of Translational Medicine. Available at: [Link]

-

PMC. (2024). Integrated analysis of cell cycle and p53 signaling pathways related genes in breast, colorectal, lung, and pancreatic cancers: implications for prognosis and drug sensitivity for therapeutic potential. Available at: [Link]

-

Oncology. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. Available at: [Link]

-

MDPI. (2024). Drug interactions involving therapeutic radiopharmaceuticals: a systematic review. Pharmaceuticals. Available at: [Link]

-

AACR Journals. (2016). Signal-Oriented Pathway Analyses Reveal a Signaling Complex as a Synthetic Lethal Target for p53 Mutations. Cancer Research. Available at: [Link]

-

PubMed. (2017). Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity. European Journal of Medicinal Chemistry. Available at: [Link]

-

PMC. (n.d.). Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. Available at: [Link]

-

Princeton University. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs. Available at: [Link]

-

SciELO - Saúde Pública. (n.d.). Radiopharmaceutical Drug Interactions. Available at: [Link]

-

ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available at: [Link]

-

MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

-

Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available at: [Link]

-

MDPI. (2021). Synthesis and Characterization of Radiogallium-Labeled Cationic Amphiphilic Peptides as Tumor Imaging Agents. Available at: [Link]

-

PubMed. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

FirstWord Pharma. (2020). Innovation Pharmaceuticals Announces Publication of Independent Research on Kevetrin, the Company's p53 Drug Candidate, in Oncology Reports. Available at: [Link]

-

Drug Target Review. (2019). Radiochemistry and drug synthesis 'in a flash'. Available at: [Link]

-

ResearchGate. (n.d.). State of Art in 11C Labelled Radiotracers Synthesis. Available at: [Link]

-

ResearchGate. (2023). Abstract 1650: Discovery of a novel Kevetrin analog as a potential therapeutic for ovarian cancer. Available at: [Link]

Sources

- 1. Kevetrin – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]

- 2. Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Introduction: Use of Radioactive Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biogene.com [creative-biogene.com]

- 11. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. clinmedjournals.org [clinmedjournals.org]

- 16. chemistry.princeton.edu [chemistry.princeton.edu]

- 17. qps.com [qps.com]

- 18. Radiopharmaceutical Drug Interactions [scielo.org.co]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. scielosp.org [scielosp.org]

- 21. pharmaron.com [pharmaron.com]

Physicochemical Profiling and Bioanalytical Applications of Kevetrin Hydrochloride Stable Isotopes: A Technical Guide

Executive Summary

The development of targeted antineoplastic agents requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Kevetrin hydrochloride (thioureidobutyronitrile hydrochloride) has emerged as a potent, water-soluble small molecule activator of the p53 tumor suppressor protein[1][2]. However, quantifying highly polar, low-molecular-weight compounds in complex biological matrices presents significant bioanalytical challenges.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of Kevetrin hydrochloride and its stable isotope-labeled (SIL) analogs (specifically Kevetrin-13C2,15N3). Designed for researchers and drug development professionals, this guide establishes the mechanistic grounding of the drug and provides a self-validating, step-by-step LC-MS/MS methodology that leverages stable isotopes to ensure absolute quantitative accuracy.

Mechanistic Context: The p53-MDM2 Axis

To understand the clinical utility of Kevetrin and the necessity of tracking its metabolic fate, one must first understand its mechanism of action. Kevetrin functions by disrupting the regulatory feedback loop between p53 and its negative regulator, the E3 ubiquitin ligase MDM2[2][3].

Kevetrin alters the processivity of MDM2, leading to the stabilization and accumulation of wild-type p53[4]. This stabilization is characterized by a concentration-dependent increase in the phosphorylation of p53 at Serine 15[2][3]. Once activated, p53 acts as a transcription factor to upregulate key target genes:

-

p21 (Waf1): Acts as an inhibitor of cell cycle progression, inducing G2/M phase arrest[3][4].

-

PUMA: Triggers transcription-dependent apoptosis via the mitochondrial pathway, marked by the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP)[2][3].

Kevetrin-mediated p53 activation pathway leading to cell cycle arrest and apoptosis.

Physicochemical Profiling: Unlabeled vs. Stable Isotopes

The successful formulation and extraction of Kevetrin rely heavily on its physicochemical profile. Kevetrin hydrochloride is a highly polar, low-molecular-weight compound[1].

When conducting advanced metabolic research, stable isotope-labeled (SIL) compounds are synthesized by replacing specific atoms (Carbon-12 and Nitrogen-14) with their heavier stable isotopes (Carbon-13 and Nitrogen-15)[5][6]. As demonstrated in the comparative table below, isotopic enrichment increases the molecular weight (shifting the mass-to-charge ratio for mass spectrometry) while preserving the exact chemical and physical behavior of the native drug[7][8].

Table 1: Comparative Physicochemical Properties

| Property | Kevetrin Hydrochloride (Unlabeled) | Kevetrin-13C2,15N3 Hydrochloride (SIL) |

| Chemical Formula | C5H9N3S • HCl[8] | 13C2C3H915N3S • HCl[6] |

| Molecular Weight | 179.67 g/mol [1][8] | ~184.63 g/mol [7] |

| CAS Number | 66592-89-0[1][8][9] | N/A (Isotopologue specific) |

| Appearance | White to beige/orange solid[8][10] | White to beige solid |

| Solubility (Water) | ~36 mg/mL (Highly soluble)[1] | ~36 mg/mL |

| Solubility (DMSO) | ~36 - 50 mg/mL[1][11] | ~36 - 50 mg/mL |

| Melting Point | 125 - 132 °C[10][12] | 125 - 132 °C |

| Isotopic Enrichment | Natural abundance | ≥ 98 atom % 13C, ≥ 98 atom % 15N[5] |

Bioanalytical Challenges and the SIL-IS Solution

In LC-MS/MS analysis, biological matrices (such as plasma or urine) contain endogenous salts, lipids, and proteins. During electrospray ionization (ESI), these co-eluting matrix components compete with the target analyte for charge droplets, leading to unpredictable ion suppression or enhancement .

The Causality of the SIL Solution: Because Kevetrin-13C2,15N3 shares the exact physicochemical properties (solubility, pKa, polarity) of unlabeled Kevetrin, it co-elutes chromatographically at the exact same retention time. Consequently, any matrix-induced ionization suppression experienced by the native drug is proportionally experienced by the SIL internal standard (IS). By continuously monitoring the ratio of their MS/MS peak areas, the assay becomes a self-validating system : matrix effects are mathematically canceled out, ensuring absolute quantification accuracy regardless of sample-to-sample matrix variations[5][6].

Validated Methodology: LC-MS/MS Protocol

The following step-by-step protocol outlines a robust bioanalytical workflow for quantifying Kevetrin in plasma. Every step is designed with explicit causality to overcome the unique physicochemical challenges of this highly polar molecule.

Self-validating LC-MS/MS bioanalytical workflow using Kevetrin-13C2,15N3 internal standard.

Step 1: Reagent and Standard Preparation

-

Weigh out Kevetrin hydrochloride and Kevetrin-13C2,15N3 reference standards.

-

Dissolve the powders in fresh, strictly anhydrous DMSO to create 10 mg/mL stock solutions.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of human plasma into a microcentrifuge tube.

-

Spike the sample with 10 µL of the Kevetrin-13C2,15N3 working solution (SIL-IS).

-

Add 200 µL of ice-cold (-20°C) acetonitrile.

-

Causality: Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane, ethyl acetate) will fail because Kevetrin is highly water-soluble (36 mg/mL)[1] and will remain in the aqueous phase. Cold acetonitrile effectively denatures and precipitates plasma proteins while keeping the polar Kevetrin suspended in the organic supernatant.

-

-

Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Step 3: Chromatographic Separation

-

Inject 5 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Causality: Due to Kevetrin's extreme polarity, injecting it onto a standard C18 reversed-phase column would result in a failure to partition into the stationary phase. The drug would elute immediately in the void volume, crashing into the mass spectrometer alongside a massive influx of un-retained matrix salts (causing total ion suppression). HILIC provides orthogonal retention for polar analytes, successfully retaining Kevetrin and moving its elution peak away from the suppression zone.

-

Step 4: MS/MS Detection and Self-Validation

-

Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

-

Monitor the Multiple Reaction Monitoring (MRM) transitions for the free base mass of Kevetrin ([M+H]+ ~144.2 m/z) and the SIL-IS ([M+H]+ ~149.2 m/z).

-

Self-Validating Check: Evaluate the absolute peak area of the SIL-IS across all study samples. A consistent IS area confirms that the extraction efficiency is uniform and matrix effects are controlled. The final quantitative concentration is derived from the Area Ratio (Analyte / IS), neutralizing any residual ionization anomalies.

Conclusion

The physicochemical properties of Kevetrin hydrochloride dictate every facet of its handling, from formulation to bioanalytical quantification. By understanding its high polarity, moisture sensitivity, and specific mechanism of action within the p53-MDM2 axis, researchers can design highly accurate analytical workflows. The integration of stable isotopes like Kevetrin-13C2,15N3 provides an elegant, self-validating solution to the inherent challenges of mass spectrometry, ensuring that PK/PD data driving clinical oncology trials is both robust and unimpeachable.

References

-

Seton Hall University , "Kevetrin – p53 Inducer by Cellceutix | Cancer Biology". Available at:[Link]

-

AACR Journals , "Abstract 4470: Kevetrin™, a novel small molecule, activates p53, enhances expression of p21, induces cell cycle arrest and apoptosis in a human cancer cell line". Available at:[Link]

-

MDPI , "State of the Art of Pharmacological Activators of p53 in Ocular Malignancies". Available at:[Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Kevetrin – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]

- 6. otsuka.co.jp [otsuka.co.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kevetrin hydrochloride = 98 HPLC 66592-89-0 [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Kevetrin hydrochloride | Mdm2 | p53 | TargetMol [targetmol.com]

- 12. chemscene.com [chemscene.com]

Identifying Metabolites of Kevetrin Using Advanced Isotope Labeling Techniques

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kevetrin is a novel, first-in-class small molecule designed to reactivate the tumor suppressor protein p53, a critical pathway frequently dysregulated in human cancers.[1][2] As Kevetrin progresses through clinical development, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[3][4] This guide provides a robust, field-proven framework for the definitive identification and structural elucidation of Kevetrin's metabolites. We will move beyond theoretical concepts to deliver actionable protocols and strategic insights, leveraging the power of stable isotope labeling coupled with high-resolution mass spectrometry (HRMS). This document is designed to equip drug metabolism and pharmacokinetics (DMPK) scientists with the necessary tools to navigate the complexities of metabolite discovery, ensuring data integrity and supporting regulatory submissions.

The Imperative of Metabolite Identification in Kevetrin's Development

The metabolic fate of a therapeutic agent can profoundly influence its efficacy, safety, and drug-drug interaction potential. Metabolites can be inactive, possess similar or enhanced pharmacological activity, or exhibit off-target toxicity. Kevetrin, as a p53 activator, functions within a complex cellular signaling network.[5][6] Understanding how its biotransformation products might modulate this pathway or interact with other cellular machinery is a critical aspect of its preclinical and clinical evaluation.[7]

Stable isotope labeling (SIL) offers an unambiguous method to trace a drug's journey through a biological system.[8][9] By replacing one or more atoms (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive stable isotopes (e.g., ¹³C, ¹⁵N), we introduce a unique mass signature into the parent drug.[10] This signature acts as a "silent witness," allowing mass spectrometry to differentiate drug-related material from the vast background of endogenous molecules with high confidence.[]

Foundational Strategy: The Art and Science of Labeling Kevetrin

The success of any SIL-based metabolism study hinges on the strategic design of the labeled molecule. The primary objective is to place the isotopic label on a part of the molecule that is metabolically stable, ensuring the mass signature is retained across the majority of its metabolites.

Kevetrin's Structure and Potential Metabolic Hotspots: Kevetrin (thioureidobutyronitrile) possesses several functional groups amenable to metabolic attack, including the isothiourea moiety, the aliphatic chain, and potential sites for oxidation.

Caption: Structural analysis of Kevetrin for strategic isotope placement.

2.1. Isotope Selection: ¹³C vs. ¹⁵N

-

Carbon-13 (¹³C): This is the workhorse for drug metabolism studies. Its low natural abundance (~1.1%) makes the ¹³C-labeled signature highly distinct from background noise.[10] Carbon forms the fundamental skeleton of Kevetrin, making it likely that a ¹³C label placed on a core structure will be retained in most metabolites.[]

-

Nitrogen-15 (¹⁵N): Kevetrin contains nitrogen atoms that could be labeled. ¹⁵N labeling is a powerful technique, particularly for understanding nitrogen metabolism pathways.[13] However, if metabolism involves cleavage of nitrogen-containing groups, the label could be lost from some metabolites.

Recommendation: A multi-carbon ¹³C labeling strategy is the most robust starting point. For instance, synthesizing Kevetrin with two or three ¹³C atoms in the butyronitrile backbone ([¹³C₂]- or [¹³C₃]-Kevetrin) provides a distinct mass shift (+2 or +3 Da) that is unlikely to be lost in initial biotransformations.

Experimental Execution: A Validated, Step-by-Step Approach

The overall workflow is designed to progress from simple, controlled systems to complex biological environments, ensuring a comprehensive metabolic profile.

Caption: Comprehensive workflow for Kevetrin metabolite identification.

In Vitro Metabolism: The First Line of Investigation

In vitro systems provide a rapid and cost-effective way to identify the primary routes of metabolism.[14]

3.1.1. Protocol: Human Liver Microsome (HLM) Stability and Metabolite Screen

-

Purpose: To identify metabolites generated by Phase I enzymes, primarily Cytochrome P450s (CYPs).[15][16]

-

Rationale: HLMs are enriched in endoplasmic reticulum enzymes and are the standard for assessing oxidative metabolism.[17]

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 100 mM stock of NADPH in deionized water.

-

Prepare a 10 mM stock of labeled Kevetrin in DMSO.

-

-

Incubation Setup (96-well plate format):

-

To each well, add 178 µL of phosphate buffer.

-

Add 2 µL of the 10 mM labeled Kevetrin stock (final concentration: 10 µM).

-

Add 10 µL of pooled Human Liver Microsomes (final concentration: 0.5 mg/mL).

-

-

Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 10 µL of 100 mM NADPH to initiate the reaction. Include negative control wells without NADPH.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard.

-

Sample Processing:

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge at 4,000 x g for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-HRMS analysis.

-

3.1.2. Protocol: Cryopreserved Human Hepatocyte Screen

-

Purpose: To identify both Phase I and Phase II (conjugative) metabolites.

-

Rationale: Hepatocytes contain the full complement of hepatic drug-metabolizing enzymes, offering a more complete metabolic picture than microsomes.[17][18]

-

Cell Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol in collagen-coated plates. Allow cells to form a monolayer.

-

Dosing: Remove the seeding medium and replace it with pre-warmed incubation medium containing 10 µM labeled Kevetrin.

-

Time Course Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator. Collect aliquots of the medium and/or cell lysates at various time points (e.g., 0, 4, 8, 24 hours).

-

Sample Quenching: Immediately quench metabolic activity by adding 3 volumes of ice-cold acetonitrile to each collected sample.

-

Processing: Process samples as described in the HLM protocol (Section 3.1.1, Step 7).

In Vivo Metabolism: The Definitive Profile

Animal studies are essential for understanding the complete ADME profile and identifying metabolites formed in a whole-organism context.[19][20]

3.2.1. Protocol: Rodent Pharmacokinetic and Metabolite Study

-

Dosing: Administer a single dose of labeled Kevetrin to a cohort of Sprague-Dawley rats (n=3-5) via the intended clinical route (e.g., oral gavage or intravenous).

-

Sample Collection:

-

Plasma: Collect serial blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes. Centrifuge to isolate plasma.

-

Excreta: House animals in metabolic cages to allow for the separate collection of urine and feces over 48 hours.

-

-

Sample Processing:

-

Plasma: Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile.

-

Urine: Centrifuge to remove particulates. May require dilution prior to analysis.

-

Feces: Homogenize fecal samples with a water/acetonitrile mixture, then extract and centrifuge to clarify.

-

-

Pooling for Analysis: For initial metabolite identification, create pooled plasma (based on AUC contribution) and pooled excreta samples to get a composite view of all metabolites formed.[19]

Analytical Deep Dive: Harnessing LC-HRMS for Discovery

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the definitive analytical tool for modern metabolite identification.[][22]

4.1. The Isotopic Signature: Finding the Signal in the Noise

The core of this analytical strategy is the "isotope doublet" or "twin peaks" phenomenon. A metabolite of [¹³C₃]-Kevetrin will appear in the mass spectrum as a pair of ion signals separated by ~3 Da from its unlabeled counterpart (if co-injected) or from any endogenous background ion.[23] This unique signature allows specialized software to specifically mine the data for drug-related material.

4.2. Analytical Method Parameters

-

Liquid Chromatography: Use a reversed-phase UPLC/HPLC system with a C18 column to separate compounds based on polarity. A gradient elution from high aqueous to high organic mobile phase is standard.

-

High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF):

-

Full Scan MS: Acquire data at high resolution (>70,000) to obtain accurate mass measurements of all ions. This allows for the calculation of elemental compositions.

-

Data-Dependent MS/MS (dd-MS²): Automatically trigger fragmentation scans on the most intense ions detected in the full scan. Comparing the fragmentation pattern of a metabolite to the parent drug is crucial for localizing the site of biotransformation.[24]

-

4.3. Data Interpretation and Structural Elucidation

The process involves a systematic search for expected mass shifts corresponding to known biotransformations.[25]

Table 1: Predicted Biotransformations and Mass Shifts for Kevetrin

| Metabolic Reaction | Mass Change (Da) | Potential Outcome for Kevetrin |

| Phase I | ||

| Hydroxylation | +15.9949 | Addition of an -OH group |

| Dehydrogenation | -2.0156 | Formation of a double bond |

| N-Oxidation | +15.9949 | Oxidation of a nitrogen atom |

| Phase II | ||

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid (a common clearance pathway) |

| Sulfation | +79.9568 | Conjugation with a sulfate group |

| Glutathione Conjugation | +305.0682 | Indicates potential formation of a reactive intermediate |

Conclusion: Building a Comprehensive Metabolic Picture

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive and high-confidence metabolic map for Kevetrin. This knowledge is not merely an academic exercise; it is a cornerstone of modern drug development. It directly informs the assessment of human pharmacokinetics, the evaluation of safety margins for metabolites (as per MIST guidelines), and the prediction of potential drug-drug interactions. The use of stable isotope labeling provides an unparalleled level of clarity and certainty, transforming metabolite identification from a speculative process into a precise science.

References

-

Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: SpringerLink URL: [Link]

-

Title: Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications Source: LinkedIn URL: [Link]

-

Title: Drug metabolite identification: stable isotope methods Source: PubMed URL: [Link]

-

Title: Isotopic labeling of metabolites in drug discovery applications Source: PubMed URL: [Link]

-

Title: Identifying Toxic Metabolites Early with Isotope Labeling Source: LinkedIn URL: [Link]

-

Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

-

Title: p53-Mediated Indirect Regulation on Cellular Metabolism: From the Mechanism of Pathogenesis to the Development of Cancer Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

-

Title: Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways Source: Taylor & Francis Online URL: [Link]

-

Title: In vitro test methods for metabolite identification: A review Source: SciSpace URL: [Link]

-

Title: Enhancing Drug Metabolism Studies with 13C-Labeled Compounds Source: Alsachim URL: [Link]

-

Title: Kevetrin – p53 Inducer by Cellceutix Source: Seton Hall University Blogs URL: [Link]

-

Title: Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection Source: PubMed URL: [Link]

-

Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis Source: ACS Publications URL: [Link]

-

Title: In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids Source: F1000Research URL: [Link]

-

Title: Simultaneous Screening and Quantitation of Drugs and Their Metabolites in Postmortem Samples by Liquid Chromatography–High-Resolution Mass Spectrometry Source: Oxford Academic URL: [Link]

-

Title: A Safety, Pharmacokinetic and Pharmacodynamic Study of Kevetrin in Patients With Advanced Solid Tumors Source: ClinicalTrials.gov URL: [Link]

-

Title: Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes Source: ACS Publications URL: [Link]

-

Title: Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer Source: ClinicalTrials.Veeva URL: [Link]

-

Title: Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods Source: PubMed URL: [Link]

-

Title: Cellceutix Reports Production of Its Anti-Cancer Drug Kevetrin Has Begun Source: PR Newswire URL: [Link]

-

Title: Stable Isotope Labeling in Omics Research: Techniques and Applications Source: LinkedIn URL: [Link]

-

Title: Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology Source: American Academy of Pediatrics URL: [Link]

-

Title: Metabolite identification and pharmacokinetic study of Lamiophlomis rotata in rats Source: Royal Society of Chemistry URL: [Link]

-

Title: Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development Source: LinkedIn URL: [Link]

-

Title: Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies Source: Journal of Applied Bioanalysis URL: [Link]

-

Title: In vivo metabolite identification Source: Admescope URL: [Link]

-

Title: Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS Source: MDPI URL: [Link]

-

Title: Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: A Phase 2 Study of Kevetrin in Subjects With Ovarian Cancer Source: ClinicalTrials.gov URL: [Link]

-

Title: Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 Source: MDPI URL: [Link]

-

Title: Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Pharmacological reactivation of p53 in the era of precision anticancer medicine Source: ResearchGate URL: [Link]

-

Title: Abstract 3221: Kevetrin induces p53-dependent and independent cell cycle arrest and apoptosis in ovarian cancer cell lines representing heterogeneous histologies Source: AACR Journals URL: [Link]

-

Title: p53 and metabolism: from mechanism to therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Kevetrin induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells Source: PubMed URL: [Link]

-

Title: Kevetrin Analog with Greater Potency in Cancer Treatment Source: Penn State University URL: [Link]

-

Title: Abstract 1650: Discovery of a novel Kevetrin analog as a potential therapeutic for ovarian cancer Source: ResearchGate URL: [Link]

Sources

- 1. Kevetrin – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. p53 and metabolism: from mechanism to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kevetrin induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. publications.aap.org [publications.aap.org]

- 10. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 14. scispace.com [scispace.com]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In Vivo MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. admeshop.com [admeshop.com]

- 22. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 23. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS protocol for Kevetrin quantification using internal standards

Application Note: High-Throughput LC-MS/MS Quantification of Kevetrin (Thioureidopropionamidine) in Biological Matrices Using Stable Isotope-Labeled Internal Standards

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Application Area: Bioanalysis, Pharmacokinetics (PK), and Oncology Drug Development.

Introduction & Scientific Rationale

Kevetrin (thioureidopropionamidine hydrochloride) is a potent, water-soluble small molecule that functions as a p53 activator, demonstrating significant efficacy in inducing apoptosis in both TP53 wild-type and mutant acute myeloid leukemia (AML) cells[1]. Mechanistically, Kevetrin blocks the E3 ligase activity of MDM2, preventing the proteasomal degradation of p53 and stabilizing this critical tumor suppressor protein[2].

As Kevetrin progresses through clinical evaluation, rigorous pharmacokinetic (PK) profiling is mandatory. However, the molecule presents a severe analytical challenge: with a molecular weight of 143.21 g/mol (free base) and a highly polar thiourea/amidine structure[3], Kevetrin exhibits virtually no retention on traditional C18 reversed-phase columns. Early elution in the void volume leads to catastrophic ion suppression from endogenous plasma salts and phospholipids.

To establish a self-validating, highly trustworthy quantitative system, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Kevetrin-[13C2, 15N3] Hydrochloride[4]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly. Any matrix-induced ionization enhancement or suppression affects both molecules equally, ensuring the Analyte/IS peak area ratio remains flawlessly consistent.

Kevetrin Mechanism of Action: p53 Activation Pathway.

Materials and Reagents

-

Analyte: Kevetrin Hydrochloride (CAS: 66592-89-0), >98% purity[1].

-

Internal Standard: Kevetrin-[13C2, 15N3] Hydrochloride, >98% isotopic purity[4].

-

Biological Matrix: Blank human or murine plasma (K2EDTA anticoagulant).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA), and Ammonium Formate.

Experimental Protocol: Step-by-Step Methodology

Preparation of Stock and Working Solutions

-

Primary Stocks: Dissolve Kevetrin HCl and Kevetrin-[13C2, 15N3] HCl independently in 50% Methanol/Water to achieve a concentration of 1.0 mg/mL.

-

Expert Insight (Causality): The use of 50% MeOH ensures complete dissolution of the polar salt while preventing adsorptive losses on hydrophobic glass surfaces, which is common for amidine-containing compounds.

-

-

Working Solutions: Dilute the Kevetrin stock serially with 50% MeOH to create a calibration curve range of 1.0 ng/mL to 1000 ng/mL. Prepare a single SIL-IS working solution at 50 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) to maximize laboratory throughput while maintaining high recovery for polar analytes.

-

Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the SIL-IS working solution (50 ng/mL). Vortex briefly for 10 seconds to ensure equilibration.

-

Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

-

Expert Insight (Causality): Acidified ACN disrupts protein binding and ensures the basic amidine group of Kevetrin remains fully protonated, preventing it from co-precipitating with plasma proteins and maximizing extraction recovery.

-

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the clear supernatant to an autosampler vial.

Self-Validating LC-MS/MS Analytical Workflow for Kevetrin.

Chromatographic Conditions (HILIC)

Because Kevetrin's extreme polarity results in a logP well below zero, HILIC is utilized. HILIC retains Kevetrin through partitioning into an aqueous layer on the silica surface, ensuring it elutes in a "clean" chromatographic window away from void-volume phospholipids.

-

Analytical Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm) or equivalent.

-

Column Temperature: 40°C.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Table 1: HILIC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Mechanistic Rationale |

| 0.0 | 5 | 95 | High organic fraction promotes initial retention of polar Kevetrin. |

| 1.0 | 5 | 95 | Isocratic hold to elute hydrophobic matrix components early. |

| 4.0 | 40 | 60 | Aqueous ramp to elute the highly polar Kevetrin. |

| 5.0 | 40 | 60 | Column wash to remove residual polar lipids. |

| 5.1 | 5 | 95 | Return to initial conditions. |